6-(1,3-Benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
6-(1,3-Benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0867035
InChI:
InChI=1S/C12H10N4O2S/c1-2-10-13-14-12-16(10)15-11(19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3
SMILES:
CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4
Molecular Formula:
C12H10N4O2S
Molecular Weight:
274.3 g/mol
6-(1,3-Benzodioxol-5-yl)-3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
CAS No.:
Cat. No.: VC0867035
Molecular Formula: C12H10N4O2S
Molecular Weight: 274.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H10N4O2S |
|---|---|
| Molecular Weight | 274.3 g/mol |
| IUPAC Name | 6-(1,3-benzodioxol-5-yl)-3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
| Standard InChI | InChI=1S/C12H10N4O2S/c1-2-10-13-14-12-16(10)15-11(19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3 |
| Standard InChI Key | NEMDJFKZROCUEV-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 |
| Canonical SMILES | CCC1=NN=C2N1N=C(S2)C3=CC4=C(C=C3)OCO4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator